3-[(1,3-Benzoxazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate
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Overview
Description
3-[(1,3-Benzoxazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate is a compound that features a benzoxazole ring fused with a sulfanyl group and a diazoniopropenolate moiety. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various carbonyl compounds under different reaction conditions . For instance, a common method includes the reaction of 2-aminophenol with aldehydes or ketones in the presence of catalysts such as FeCl3 or p-toluene sulfonic acid . The reaction conditions often involve heating the mixture at elevated temperatures to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of benzoxazole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Benzoxazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazoniopropenolate moiety to amines.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
3-[(1,3-Benzoxazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of optical brighteners and fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-[(1,3-Benzoxazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate involves its interaction with various molecular targets. The benzoxazole ring can bind to specific enzymes or receptors, modulating their activity. The sulfanyl group may enhance the compound’s ability to penetrate cell membranes, while the diazoniopropenolate moiety can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with similar biological activities.
Benzothiazole: Contains a sulfur atom instead of oxygen in the ring, exhibiting different pharmacological properties.
Benzimidazole: Features a nitrogen atom in place of oxygen, used in various medicinal applications.
Uniqueness
3-[(1,3-Benzoxazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate is unique due to its combination of a benzoxazole ring with a sulfanyl group and a diazoniopropenolate moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for diverse research applications .
Properties
CAS No. |
91226-70-9 |
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Molecular Formula |
C10H7N3O2S |
Molecular Weight |
233.25 g/mol |
IUPAC Name |
1-(1,3-benzoxazol-2-ylsulfanyl)-3-diazopropan-2-one |
InChI |
InChI=1S/C10H7N3O2S/c11-12-5-7(14)6-16-10-13-8-3-1-2-4-9(8)15-10/h1-5H,6H2 |
InChI Key |
HVNGPNQUDQEGIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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